molecular formula C7H10N2O2 B13321954 2-(1-ethyl-1H-imidazol-2-yl)acetic acid

2-(1-ethyl-1H-imidazol-2-yl)acetic acid

Cat. No.: B13321954
M. Wt: 154.17 g/mol
InChI Key: TUAAZOXSXIQPAU-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-imidazol-2-yl)acetic acid is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with glyoxal and ammonia, followed by subsequent steps to introduce the acetic acid moiety . The reaction conditions often include mild temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of imidazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product, making them suitable for pharmaceutical and other high-demand applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-imidazol-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .

Scientific Research Applications

2-(1-ethyl-1H-imidazol-2-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-imidazol-2-yl)acetic acid
  • 2-phenyl-1H-imidazol-1-yl)acetic acid
  • 1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride

Uniqueness

2-(1-ethyl-1H-imidazol-2-yl)acetic acid is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. Compared to other imidazole derivatives, it may exhibit distinct properties that make it suitable for particular applications in research and industry .

Biological Activity

2-(1-ethyl-1H-imidazol-2-yl)acetic acid is a compound characterized by an imidazole ring, which contributes to its diverse biological activities. This article explores its antimicrobial, anticancer, and other potential therapeutic properties, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula for this compound is C₈H₁₀N₂O₂. The structure includes an ethyl group and an acetic acid moiety, enhancing its chemical reactivity and biological activity.

Antimicrobial Properties

Compounds with imidazole rings, including this compound, are known for their ability to inhibit microbial growth. Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18100

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. The cytotoxicity of this compound was evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Cell Line IC₅₀ (µM) at 24hIC₅₀ (µM) at 48h
MCF-745.82 ± 1.3242.40 ± 1.21
A54939.19 ± 1.1239.85 ± 1.25

The results indicate that the compound exhibits notable cytotoxic effects on these cancer cell lines, suggesting its potential as an anticancer agent .

Study on Cytotoxicity

A study investigated the cytotoxic effects of various imidazole derivatives, including this compound, using the sulforhodamine B assay. The findings demonstrated that this compound effectively reduced cell viability in a dose-dependent manner across different cancer cell lines .

In Vivo Studies

In vivo studies have shown that imidazole derivatives can inhibit tumor growth in animal models. For instance, treatment with a related imidazole compound resulted in significant tumor size reduction in xenograft models of breast cancer .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
  • Disruption of Microbial Cell Membranes : Leading to increased permeability and cell death.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-(1-ethylimidazol-2-yl)acetic acid

InChI

InChI=1S/C7H10N2O2/c1-2-9-4-3-8-6(9)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11)

InChI Key

TUAAZOXSXIQPAU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CC(=O)O

Origin of Product

United States

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